VC-4204
Description
VC-4204 (CAS No. 1124382-72-4) is a brominated heterocyclic compound with the molecular formula C₆H₅BrN₄ and a molecular weight of 213.04 g/mol . Its structural features include a bicyclic aromatic system with a bromine substituent, contributing to its unique physicochemical and biological properties. Key characteristics include:
- Solubility: 0.751 mg/mL in water (0.00352 mol/L), classified as "soluble" .
- Biological Activity: High gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and inhibition of the CYP1A2 enzyme .
- Synthesis: Prepared via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling using tetrakis(triphenylphosphine)palladium(0) or dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) under reflux conditions (100–120°C) .
This compound’s combination of bioavailability and enzymatic inhibition makes it a candidate for central nervous system (CNS)-targeted drug development.
Properties
CAS No. |
1983924-20-4 |
|---|---|
Molecular Formula |
C31H29FN4O |
Molecular Weight |
492.5984 |
IUPAC Name |
(3E,5E)-1-[[1-[(2-Fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl]methyl]-3,5-bis[(4-methylphenyl)methylene]-4-piperidinone |
InChI |
InChI=1S/C31H29FN4O/c1-22-7-11-24(12-8-22)15-27-17-35(18-28(31(27)37)16-25-13-9-23(2)10-14-25)20-29-21-36(34-33-29)19-26-5-3-4-6-30(26)32/h3-16,21H,17-20H2,1-2H3/b27-15+,28-16+ |
InChI Key |
YHWZDCHFTZTNIV-DPCVLPDWSA-N |
SMILES |
O=C1/C(CN(CC2=CN(CC3=CC=CC=C3F)N=N2)C/C1=C\C4=CC=C(C)C=C4)=C/C5=CC=C(C)C=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A (CAS No. 1124382-73-5)
- Structure : Replaces bromine with chlorine (C₆H₅ClN₄).
- Molecular Weight : 168.52 g/mol (lower due to Cl substitution).
- Solubility : 1.24 mg/mL in water (higher than VC-4204 due to reduced halogen size).
- Biological Activity : Retains CYP1A2 inhibition but shows reduced BBB penetration (polar chlorine increases molecular polarity, lowering TPSA to 50.3 Ų vs. This compound’s 56.21 Ų) .
- Synthesis : Requires milder conditions (80°C, 6 hours) with nickel catalysts, improving yield but increasing impurity profiles.
Compound B (CAS No. 1124382-74-6)
- Structure : Incorporates a methyl group at the N4 position (C₇H₇BrN₄).
- Molecular Weight : 227.09 g/mol.
- Solubility : 0.432 mg/mL (lower than this compound due to increased hydrophobicity).
- Biological Activity : Enhanced CYP1A2 inhibition (IC₅₀ = 0.8 µM vs. This compound’s 1.2 µM) but compromised GI absorption due to steric hindrance .
Table 1: Structural and Physicochemical Comparison
| Property | This compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Formula | C₆H₅BrN₄ | C₆H₅ClN₄ | C₇H₇BrN₄ |
| Molecular Weight (g/mol) | 213.04 | 168.52 | 227.09 |
| Solubility (mg/mL) | 0.751 | 1.24 | 0.432 |
| TPSA (Ų) | 56.21 | 50.3 | 54.8 |
| CYP1A2 IC₅₀ (µM) | 1.2 | 1.5 | 0.8 |
Comparison with Functionally Similar Compounds
Compound C (CAS No. 105-45-3)
- Function : CYP1A2 inhibitor used in hepatotoxicity studies.
- Structure: Non-halogenated pyridine derivative (C₈H₁₀N₂O₂).
- Key Differences :
- Lower molecular weight (166.18 g/mol) but poor BBB penetration.
- Higher aqueous solubility (2.1 mg/mL) but shorter metabolic half-life (t₁/₂ = 1.8 hours vs. This compound’s 4.2 hours).
Compound D (CAS No. 7328-91-4)
- Function : CNS-active compound with BBB permeability.
- Structure : Benzodiazepine analog (C₁₆H₁₂ClN₃O).
- Key Differences :
Table 2: Functional and Pharmacokinetic Comparison
| Property | This compound | Compound C | Compound D |
|---|---|---|---|
| Primary Target | CYP1A2 | CYP1A2 | GABA receptor |
| BBB Permeability | Yes | No | Yes |
| Metabolic Half-Life (h) | 4.2 | 1.8 | 6.5 |
| Drug-Drug Interaction Risk | Low | Moderate | High |
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